2-(2-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a fluorophenoxy group and a methoxyquinoline moiety, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 2-fluorophenol, is reacted with an appropriate halogenated reagent to form the fluorophenoxy intermediate.
Quinoline Derivative Formation: The quinoline moiety is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Amide Bond Formation: The final step involves coupling the fluorophenoxy intermediate with the quinoline derivative under suitable conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorophenoxy and methoxyquinoline groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- 2-(2-bromophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- 2-(2-iodophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
Uniqueness
2-(2-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability, lipophilicity, and bioavailability of compounds, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C19H17FN2O3 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C19H17FN2O3/c1-12(25-16-8-4-3-7-14(16)20)19(23)22-15-9-10-17(24-2)18-13(15)6-5-11-21-18/h3-12H,1-2H3,(H,22,23) |
InChI Key |
FDMWQVLWKRTNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C2C=CC=NC2=C(C=C1)OC)OC3=CC=CC=C3F |
Origin of Product |
United States |
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